Cas no 64269-06-3 (1-Phenylamino-cyclohexanecarbonitrile)

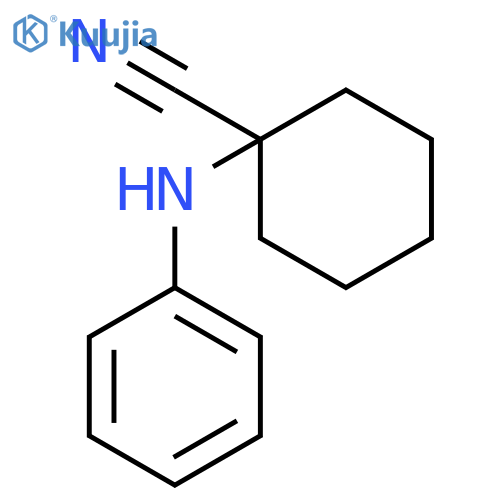

64269-06-3 structure

商品名:1-Phenylamino-cyclohexanecarbonitrile

1-Phenylamino-cyclohexanecarbonitrile 化学的及び物理的性質

名前と識別子

-

- Cyclohexanecarbonitrile,1-(phenylamino)-

- 1-(phenylamino)Cyclohexanecarbonitrile

- 1-Anilinocyclohexanecarbonitrile

- 1-Phenylamino-cyclohexanecarbonitrile

-

- MDL: MFCD08166730

- インチ: InChI=1S/C13H16N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-10H2

- InChIKey: PLWMXJKEKOKJQU-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)NC2(CCCCC2)C#N

計算された属性

- せいみつぶんしりょう: 200.13148

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 35.82

1-Phenylamino-cyclohexanecarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25432-1.0g |

1-(phenylamino)cyclohexane-1-carbonitrile |

64269-06-3 | 95.0% | 1.0g |

$71.0 | 2025-02-20 | |

| Enamine | EN300-25432-0.5g |

1-(phenylamino)cyclohexane-1-carbonitrile |

64269-06-3 | 95.0% | 0.5g |

$56.0 | 2025-02-20 | |

| Enamine | EN300-25432-0.1g |

1-(phenylamino)cyclohexane-1-carbonitrile |

64269-06-3 | 95.0% | 0.1g |

$25.0 | 2025-02-20 | |

| Enamine | EN300-25432-0.25g |

1-(phenylamino)cyclohexane-1-carbonitrile |

64269-06-3 | 95.0% | 0.25g |

$36.0 | 2025-02-20 | |

| Key Organics Ltd | AS-5657-20MG |

1-(phenylamino)cyclohexane-1-carbonitrile |

64269-06-3 | >90% | 0mg |

£76.00 | 2023-04-19 | |

| TRC | P319653-500mg |

1-Phenylamino-cyclohexanecarbonitrile |

64269-06-3 | 500mg |

$ 210.00 | 2022-06-03 | ||

| Enamine | EN300-25432-5.0g |

1-(phenylamino)cyclohexane-1-carbonitrile |

64269-06-3 | 95.0% | 5.0g |

$291.0 | 2025-02-20 | |

| Aaron | AR00EOWR-500mg |

1-ANILINOCYCLOHEXANECARBONITRILE |

64269-06-3 | 95% | 500mg |

$102.00 | 2025-01-24 | |

| abcr | AB337686-5g |

1-Phenylamino-cyclohexanecarbonitrile, 95%; . |

64269-06-3 | 95% | 5g |

€590.90 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168836-100mg |

1-(Phenylamino)cyclohexane-1-carbonitrile |

64269-06-3 | 97% | 100mg |

¥806.00 | 2024-05-05 |

1-Phenylamino-cyclohexanecarbonitrile 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

64269-06-3 (1-Phenylamino-cyclohexanecarbonitrile) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64269-06-3)1-Phenylamino-cyclohexanecarbonitrile

清らかである:99%

はかる:5g

価格 ($):617.0